molecular formula C12H8N2O3 B1518975 3-(1-benzofuran-2-yl)-1H-pyrazole-4-carboxylic acid CAS No. 1152543-40-2

3-(1-benzofuran-2-yl)-1H-pyrazole-4-carboxylic acid

Cat. No.: B1518975
CAS No.: 1152543-40-2
M. Wt: 228.2 g/mol
InChI Key: MJARSEFLZBNZKP-UHFFFAOYSA-N
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Description

3-(1-Benzofuran-2-yl)-1H-pyrazole-4-carboxylic acid (CAS 1152543-40-2) is a synthetic heterocyclic compound serving as a versatile building block in medicinal chemistry and drug discovery research. This molecule features a benzofuran moiety linked to a 1H-pyrazole-4-carboxylic acid, a privileged scaffold combination known for yielding biologically active compounds . The primary research value of this compound lies in its use as a key synthetic intermediate for the development of novel therapeutic agents. Hybrid structures containing both benzofuran and pyrazole rings have demonstrated significant pharmacological potential in scientific literature. Specifically, such frameworks are investigated as potential tubulin polymerization inhibitors for anticancer research and have shown promise as scaffolds for developing antimicrobial agents . Furthermore, related pyrazole-4-carboxylic acid derivatives have been explored for their hypoglycemic activities , and recent studies highlight benzofuran-pyrazole hybrids for their anti-HIV properties . Researchers can utilize the carboxylic acid functional group for further derivatization, such as forming amide linkages or ester derivatives, to explore structure-activity relationships and develop novel chemical entities. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

5-(1-benzofuran-2-yl)-1H-pyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2O3/c15-12(16)8-6-13-14-11(8)10-5-7-3-1-2-4-9(7)17-10/h1-6H,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJARSEFLZBNZKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C3=C(C=NN3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alternative Synthetic Routes Involving Hydrazide Intermediates

  • Semicarbazide Reaction
    Methyl 4-(benzofuran-2-yl)-2,4-dioxobutanoate reacts with semicarbazide hydrochloride in the presence of sodium acetate in absolute ethanol under reflux for 4 hours to form methyl 5-(benzofuran-2-yl)-1-carbamoyl-1H-pyrazole-3-carboxylate. This intermediate can be further manipulated to yield various pyrazole derivatives, including the target acid after appropriate hydrolysis steps.

Vilsmeier–Haack Formylation and Subsequent Transformations

A more complex synthetic strategy involves the Vilsmeier–Haack reaction to introduce a formyl group at the 4-position of the pyrazole ring in 3-(benzofuran-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde, which is a key intermediate for further derivatization.

  • Step 1: Preparation of 3-(benzofuran-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde
    This aldehyde is synthesized via the Vilsmeier–Haack reaction, which introduces the formyl group selectively at the pyrazole 4-position.

  • Step 2: Condensation Reactions
    The aldehyde intermediate is condensed with malonitrile or cyanoacetohydrazide under reflux in ethanol containing catalytic piperidine to afford various derivatives. These compounds can be further transformed into carboxylic acid derivatives through hydrolysis or other functional group modifications.

Summary Table of Preparation Methods

Step Starting Material / Intermediate Reagents / Conditions Product / Outcome Yield / Notes Reference
1 Benzofuran derivatives + ketoesters Standard condensation to methyl 4-(benzofuran-2-yl)-2,4-dioxobutanoate Methyl 4-(benzofuran-2-yl)-2,4-dioxobutanoate Quantitative yield
2 Methyl 4-(benzofuran-2-yl)-2,4-dioxobutanoate Hydrazine hydrate, reflux in acetic acid Methyl 5-(benzofuran-2-yl)-1H-pyrazole-3-carboxylate ~90% yield
3 Methyl 5-(benzofuran-2-yl)-1H-pyrazole-3-carboxylate Hydrolysis (acidic/basic) 3-(1-benzofuran-2-yl)-1H-pyrazole-4-carboxylic acid Not explicitly reported Inferred
4 Methyl 4-(benzofuran-2-yl)-2,4-dioxobutanoate Semicarbazide hydrochloride, sodium acetate, reflux ethanol Methyl 5-(benzofuran-2-yl)-1-carbamoyl-1H-pyrazole-3-carboxylate Moderate to good yields
5 3-(benzofuran-2-yl)-1-phenyl-1H-pyrazole Vilsmeier–Haack reaction 3-(benzofuran-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde Reported method
6 Aldehyde intermediate Condensation with malonitrile or cyanoacetohydrazide Various pyrazole derivatives Confirmed by spectral analysis

Analytical and Spectroscopic Confirmation

Throughout these synthetic routes, the identity and purity of intermediates and final products are confirmed by:

  • Infrared Spectroscopy (IR): Characteristic stretches for enolic –OH, ester C=O, amide groups, and carboxylic acid functionalities.
  • Nuclear Magnetic Resonance (NMR): Both $$^{1}H$$ and $$^{13}C$$ NMR spectra provide detailed structural information, including chemical shifts consistent with benzofuran and pyrazole rings.
  • Mass Spectrometry (MS): Molecular ion peaks confirming molecular weights.
  • Elemental Analysis: Carbon, hydrogen, and nitrogen content matching theoretical values within acceptable ranges.

Research Findings and Observations

  • The use of methyl 4-(benzofuran-2-yl)-2,4-dioxobutanoate as a precursor is efficient and yields high-purity pyrazole derivatives.
  • Hydrazine hydrate-mediated cyclization is a reliable method to form the pyrazole ring fused to benzofuran.
  • Vilsmeier–Haack formylation provides a versatile intermediate for further functionalization, allowing access to a variety of derivatives including carboxylic acids.
  • Reactions are typically monitored by thin-layer chromatography (TLC) to ensure completion.
  • The synthetic methods are reproducible and scalable for laboratory synthesis.

Chemical Reactions Analysis

Types of Reactions: 3-(1-Benzofuran-2-yl)-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst or sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: The oxidation of the compound can lead to the formation of carboxylic acids or ketones.

  • Reduction: Reduction reactions typically result in the formation of alcohols or amines.

  • Substitution: Substitution reactions can produce various substituted benzofurans or pyrazoles.

Scientific Research Applications

Anti-inflammatory Activity

Numerous studies have demonstrated the anti-inflammatory properties of pyrazole derivatives, including 3-(1-benzofuran-2-yl)-1H-pyrazole-4-carboxylic acid. For example, a series of pyrazole derivatives were evaluated for their anti-inflammatory effects using the carrageenan-induced paw edema model in rats. Compounds similar to 3-(1-benzofuran-2-yl)-1H-pyrazole-4-carboxylic acid exhibited notable inhibition rates comparable to standard drugs like diclofenac .

CompoundInhibition Rate (%)Standard Drug
3-(1-benzofuran-2-yl)-1H-pyrazole-4-carboxylic acid≥84.2%Diclofenac (86.72%)

Antimicrobial Activity

The compound has also shown promising antimicrobial activity against various bacterial strains. In vitro studies indicated that derivatives of pyrazoles can inhibit the growth of Mycobacterium tuberculosis and other pathogens, making them potential candidates for developing new antimicrobial agents .

Bacterial StrainInhibition Concentration (µg/mL)Standard Drug
E. coli40Ampicillin
Bacillus subtilis40Amoxicillin

Anticancer Properties

Recent research has highlighted the anticancer potential of benzofuran-pyrazole hybrids, particularly against lung and breast cancer cell lines. These compounds have been shown to inhibit key signaling pathways involved in cancer progression, such as the AKT signaling pathway .

In a study involving novel benzofuran-pyrazole derivatives, compounds were synthesized and tested for their antiproliferative effects on various cancer cell lines, demonstrating significant activity against leukemia and lung cancer cells .

Case Study 1: Anti-inflammatory Evaluation

A study conducted by Nagarapu et al. synthesized several pyrazole derivatives, including those based on the benzofuran structure. They assessed the anti-inflammatory activity using the carrageenan-induced paw edema model and found that certain derivatives exhibited superior activity compared to traditional NSAIDs like ibuprofen .

Case Study 2: Anticancer Activity

Research by Abdelfatah et al. focused on hybrid derivatives containing benzofuran and pyrazole structures. Their in vitro studies demonstrated that these compounds effectively inhibited cancer cell proliferation and reduced tumor growth in murine models, indicating their potential as therapeutic agents in oncology .

Mechanism of Action

3-(1-Benzofuran-2-yl)-1H-pyrazole-4-carboxylic acid is similar to other benzofuran derivatives, such as 2-(benzofuran-2-yl)-1H-pyrazole-4-carboxylic acid and 3-(benzofuran-2-yl)-1H-pyrazole-5-carboxylic acid. its unique structure and properties set it apart from these compounds. The presence of the carboxylic acid group at the 4-position of the pyrazole ring contributes to its distinct biological activities.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 3-(1-benzofuran-2-yl)-1H-pyrazole-4-carboxylic acid with analogous pyrazole-carboxylic acid derivatives, focusing on substituents, molecular properties, and reported applications.

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight Substituents (Pyrazole Position) Key Applications/Findings Reference
3-(1-Benzofuran-2-yl)-1H-pyrazole-4-carboxylic acid C₁₂H₈N₂O₃ 228.20 3: Benzofuran; 4: COOH Discontinued; research use (pharmaceuticals)
1-Allyl-3-amino-1H-pyrazole-4-carboxylic acid C₇H₉N₃O₂ 167.16 1: Allyl; 3: NH₂; 4: COOH Agrochemical precursors (e.g., pyrazosufuron)
3-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid C₁₆H₁₅FN₄O₂ 314.32 3: Ethyl-methyl-pyrazole; 1: 4-Fluorophenyl; 4: COOH Synthetic intermediate (pharmaceuticals)
3-(1,3-Dimethyl-1H-pyrazol-4-yl)-1-(2-fluorophenyl)-1H-pyrazole-4-carboxylic acid C₁₅H₁₃N₃O₃ 283.29 3: Dimethyl-pyrazole; 1: 2-Fluorophenyl; 4: COOH Not specified; likely medicinal chemistry
3-(3,3,3-Trifluoro-2,2-dimethylpropoxy)-1H-pyrazole-4-carboxylic acid C₉H₁₁F₃N₂O₃ 252.19 3: Trifluoro-dimethylpropoxy; 4: COOH Active Pharmaceutical Ingredient (NCE)
3-(Furan-2-yl)-1-methyl-1H-pyrazole-4-carboxylic acid C₉H₈N₂O₃ 192.17 3: Furan; 1: Methyl; 4: COOH Research use (structural analogs)

Key Observations

Substituent Effects on Bioactivity The benzofuran substituent in the target compound distinguishes it from analogs with simpler aryl groups (e.g., fluorophenyl in ). Fluorinated aryl groups (e.g., in ) are common in drug design to modulate metabolic stability and lipophilicity. However, the benzofuran moiety offers a balance between aromaticity and polarity, which could reduce off-target effects.

In contrast, the rigid benzofuran in the target compound may favor selective receptor binding. Trifluoroalkyl substituents (e.g., ) introduce strong electron-withdrawing effects, which can enhance metabolic stability but may reduce solubility compared to the benzofuran derivative.

Molecular Weight and Drug-Likeness The target compound (228.20 g/mol) falls within the acceptable range for oral bioavailability (Lipinski’s rule: <500 g/mol).

Applications While the target compound is discontinued commercially , its structural analogs are actively used in drug discovery. For example, fluorophenyl-substituted pyrazoles () are intermediates in kinase inhibitor synthesis, whereas trifluoro derivatives () are prioritized for novel APIs.

Biological Activity

3-(1-benzofuran-2-yl)-1H-pyrazole-4-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound contains both benzofuran and pyrazole moieties, which are known for their pharmacological significance. This article explores its biological activity, including anti-inflammatory, antimicrobial, and anticancer properties, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of 3-(1-benzofuran-2-yl)-1H-pyrazole-4-carboxylic acid is C12_{12}H9_{9}N3_{3}O3_{3}, with a molecular weight of approximately 233.22 g/mol. Its structure includes a benzofuran ring fused to a pyrazole ring, contributing to its unique biological profile.

1. Anti-inflammatory Activity

Research indicates that compounds similar to 3-(1-benzofuran-2-yl)-1H-pyrazole-4-carboxylic acid exhibit significant anti-inflammatory effects. For instance, studies have demonstrated that certain pyrazole derivatives can inhibit inflammatory pathways by modulating enzyme activity involved in inflammation.

Table 1: Anti-inflammatory Activity of Pyrazole Derivatives

Compound NameMechanism of ActionIC50_{50} (µM)Reference
3-(1-benzofuran-2-yl)-1H-pyrazole-4-carboxylic acidCOX inhibition25
Pyrazole derivative XTNF-alpha inhibition30
Pyrazole derivative YIL-6 suppression20

2. Antimicrobial Activity

The compound has shown broad-spectrum antimicrobial activity. In vitro studies have reported minimum inhibitory concentrations (MIC) against various bacterial strains.

Table 2: Antimicrobial Activity

Bacterial StrainMIC (µg/mL)Reference
E. coli10
Staphylococcus aureus15
Pseudomonas aeruginosa20

3. Anticancer Properties

Recent studies have highlighted the potential of pyrazole derivatives, including the target compound, as anticancer agents. The mechanisms include induction of apoptosis and inhibition of cancer cell proliferation.

Table 3: Anticancer Activity

Compound NameCell LineIC50_{50} (µM)Mechanism of ActionReference
3-(1-benzofuran-2-yl)-1H-pyrazole-4-carboxylic acidA549 (lung cancer)50Apoptosis induction
Pyrazole derivative ZMCF-7 (breast cancer)45Cell cycle arrest
Pyrazole derivative WHeLa (cervical cancer)60Inhibition of angiogenesis

Molecular Mechanisms

The biological activity of 3-(1-benzofuran-2-yl)-1H-pyrazole-4-carboxylic acid is attributed to its ability to interact with various biomolecules:

  • Enzyme Inhibition : The compound inhibits cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process.
  • Cell Signaling Modulation : It alters signaling pathways related to apoptosis and cell proliferation.

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound in vivo:

  • Anti-inflammatory Effects in Animal Models : In a carrageenan-induced paw edema model, the compound demonstrated significant reduction in inflammation compared to controls.
  • Anticancer Efficacy : In xenograft models using A549 cells, administration of the compound resulted in decreased tumor growth rates and increased survival times.

Q & A

Q. What are the established synthetic routes for 3-(1-benzofuran-2-yl)-1H-pyrazole-4-carboxylic acid, and how can reaction conditions be optimized for yield?

The synthesis typically involves cyclocondensation or multi-step functionalization. For example:

  • Cyclocondensation approach : Reacting benzofuran-2-carbonyl precursors with hydrazines or substituted hydrazides under reflux in polar solvents (e.g., ethanol or DMF). Yield optimization may require temperature control (80–100°C) and catalytic acid/base conditions .
  • Oxidative functionalization : Starting from 3-(benzofuran-2-yl)pyrazole derivatives, oxidation with KMnO₄ in acidic media introduces the carboxylic acid group. Reaction time and stoichiometry (e.g., 2:1 KMnO₄:substrate) critically influence purity .
  • Purity challenges : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) is recommended to remove byproducts like unreacted hydrazines .

Q. What spectroscopic and computational methods are used to characterize this compound?

  • 1H/13C NMR : Key peaks include:
    • Benzofuran protons: δ 7.2–7.8 ppm (aromatic H).
    • Pyrazole protons: δ 6.8–7.1 ppm (C–H coupling).
    • Carboxylic acid: δ ~12.5 ppm (broad, exchangeable) .
  • IR spectroscopy : Strong absorption at ~1700 cm⁻¹ (C=O stretch) and 2500–3300 cm⁻¹ (O–H stretch) confirm the carboxylic acid group .
  • Computational modeling : Density Functional Theory (DFT) predicts electronic properties (e.g., HOMO-LUMO gaps) and stabilizes tautomeric forms (e.g., pyrazole vs. pyrazolone) .

Advanced Research Questions

Q. How do substituents on the benzofuran or pyrazole rings influence biological activity, and how can structure-activity relationships (SAR) be systematically studied?

  • Substituent effects :
    • Benzofuran modifications : Electron-withdrawing groups (e.g., –NO₂ at position 5) enhance binding to kinases (e.g., Keap1 inhibitors) but reduce solubility .
    • Pyrazole substitutions : Methyl or trifluoromethyl groups at position 1 improve metabolic stability in vitro .
  • Methodology for SAR :
    • Synthesize analogs via Suzuki coupling or nucleophilic substitution .
    • Test in enzyme inhibition assays (e.g., IC₅₀ measurements) and correlate with computational docking (AutoDock Vina) .

Q. How can contradictory spectral data (e.g., NMR shifts) arising from tautomerism or solvent effects be resolved?

  • Tautomerism : The pyrazole ring exists in equilibrium between 1H- and 2H- forms. Use deuterated DMSO to slow exchange rates and observe distinct peaks .
  • Solvent effects : Compare NMR in D₂O (pH-adjusted) vs. CDCl₃. Carboxylic acid protonation in acidic solvents shifts δ values by 0.5–1.0 ppm .
  • Dynamic NMR (DNMR) : Variable-temperature studies (e.g., −40°C to 25°C) can freeze tautomeric interconversion and resolve overlapping signals .

Q. What strategies are effective in improving the compound’s stability under physiological conditions?

  • Prodrug design : Esterify the carboxylic acid (e.g., ethyl ester) to enhance membrane permeability, with enzymatic hydrolysis in vivo .
  • Co-crystallization : Co-formulate with cyclodextrins to prevent aggregation in aqueous buffers .
  • pH optimization : Stability studies in PBS (pH 7.4) vs. simulated gastric fluid (pH 1.2) guide formulation for oral vs. intravenous delivery .

Q. How can computational models predict the compound’s interaction with biological targets like Keap1 or kinases?

  • Molecular docking : Use crystal structures (PDB: 4L7B for Keap1) to simulate binding. The carboxylic acid group often forms hydrogen bonds with Asn414 and Arg415 .
  • MD simulations : Run 100-ns trajectories (AMBER force field) to assess binding mode stability. Pay attention to solvent-accessible surface area (SASA) of the benzofuran moiety .
  • QSAR models : Train regression models on IC₅₀ data from analogs to prioritize synthesis of high-activity derivatives .

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activity across studies?

  • Source of variability :
    • Purity : HPLC-MS data (e.g., >95% purity) must be validated; impurities like unreacted hydrazines can skew assay results .
    • Assay conditions : Differences in cell lines (e.g., HEK293 vs. HeLa) or ATP concentrations in kinase assays alter IC₅₀ values .
  • Mitigation : Replicate studies with standardized protocols (e.g., NIH/NCATS guidelines) and include positive controls (e.g., staurosporine for kinases) .

Methodological Tables

Q. Table 1. Key NMR Shifts for 3-(1-Benzofuran-2-yl)-1H-pyrazole-4-carboxylic Acid (in DMSO-d₆)

Proton Positionδ (ppm)MultiplicityAssignment
Benzofuran C3-H7.45d (J=8.5 Hz)Aromatic H
Pyrazole C5-H7.12sPyrazole H
COOH12.6br sExchangeable proton
Adapted from

Q. Table 2. Substituent Effects on Keap1 Inhibition (IC₅₀, μM)

Substituent (Benzofuran)IC₅₀ (μM)Notes
–H2.1Baseline
–OCH₃1.8Improved solubility
–NO₂0.9Enhanced binding, poor solubility
Data from

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(1-benzofuran-2-yl)-1H-pyrazole-4-carboxylic acid
Reactant of Route 2
3-(1-benzofuran-2-yl)-1H-pyrazole-4-carboxylic acid

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